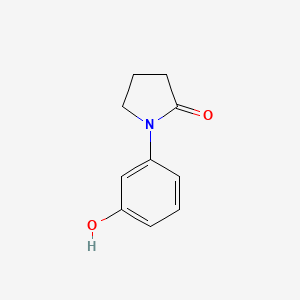

1-(3-Hydroxyphenyl)pyrrolidin-2-one

Description

Contextualization of Pyrrolidin-2-one Derivatives in Drug Discovery and Development

The pyrrolidin-2-one, or γ-lactam, is a five-membered heterocyclic ring that serves as a foundational scaffold in numerous pharmacologically important agents. nih.gov Its prevalence in medicinal chemistry can be attributed to several advantageous features. The non-planar, sp³-hybridized nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space, a desirable trait in modern drug design. nih.gov This structural characteristic contributes to the stereochemistry of the molecule and can influence its binding affinity and selectivity for biological targets. nih.gov

Pyrrolidin-2-one derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov A notable class of drugs based on this scaffold is the racetams, such as piracetam, which are known to modulate cognitive function. google.com The versatility of the pyrrolidin-2-one ring allows for chemical modifications at various positions, enabling the synthesis of diverse compound libraries for screening and optimization in drug discovery programs. beilstein-journals.org The development of novel synthetic methodologies continues to expand the accessibility and diversity of these derivatives. beilstein-journals.org

Significance of the Hydroxyphenyl Moiety in Bioactive Molecules

The hydroxyphenyl group, a phenol (B47542) substituent, is another critical component contributing to the bioactivity of many compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors. mdpi.com This functionality is often crucial for the molecular recognition and binding events that underpin a drug's mechanism of action.

Furthermore, the hydroxyphenyl moiety is associated with antioxidant properties. mdpi.com The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a mechanism implicated in the prevention of cellular damage and various disease pathologies. The position of the hydroxyl group on the phenyl ring can significantly influence the compound's electronic properties and, consequently, its reactivity and biological activity. mdpi.com The incorporation of this moiety into drug candidates is a common strategy to enhance their pharmacological profiles. For instance, the transfer of a 2-(hydroxymethoxy)vinyl moiety, which contains a hydroxyl group, has been shown to enhance the biological activity of parent compounds. nih.gov

Overview of Research Trajectories for 1-(3-Hydroxyphenyl)pyrrolidin-2-one and its Analogues

Research into this compound and its analogues is currently exploring several promising avenues. Synthetic chemists are developing efficient methods for its preparation and for the creation of structurally related compounds with diverse substitution patterns. For example, the synthesis of 1-(3-hydroxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanone has been achieved by boiling its methoxy (B1213986) precursor with acetic acid and hydrobromic acid. prepchem.com

In the realm of medicinal chemistry, investigations are focused on elucidating the biological activities of these compounds. Given the established roles of the pyrrolidin-2-one and hydroxyphenyl moieties, research is underway to evaluate their potential as, for example, neuroprotective agents, anti-inflammatory drugs, or anticancer therapeutics. Structure-activity relationship (SAR) studies are crucial in this context, aiming to identify which structural features are essential for a desired biological effect. The synthesis and evaluation of analogues, such as those with modified substitution on the phenyl ring or the pyrrolidine core, are key to these efforts. For instance, studies on pyrrolidine analogues of pochonicine have highlighted the importance of specific configurations of the pyrrolidine ring for potent enzyme inhibition. nih.gov

The exploration of this compound and its derivatives represents a dynamic and promising area of research. The convergence of the favorable properties of the pyrrolidin-2-one scaffold and the hydroxyphenyl moiety provides a strong foundation for the discovery of novel therapeutic agents. Future studies will undoubtedly continue to uncover the full potential of this intriguing class of molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-4-1-3-8(7-9)11-6-2-5-10(11)13/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVOLCQVEKXPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353097 | |

| Record name | 1-(3-hydroxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58212-15-0 | |

| Record name | 1-(3-hydroxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 3 Hydroxyphenyl Pyrrolidin 2 One

De Novo Synthesis Strategies for the 1-(3-Hydroxyphenyl)pyrrolidin-2-one Scaffold

The creation of the this compound structure from basic precursors can be approached by first forming the pyrrolidin-2-one ring and then attaching the phenyl group, or by building the ring onto a pre-existing hydroxyphenyl-containing molecule.

Cyclization Reactions in Pyrrolidin-2-one Ring Construction

The synthesis of the pyrrolidin-2-one core is a well-established area of organic chemistry, with numerous methods available. A primary and direct method involves the lactamization of γ-amino acids or their ester derivatives. Another common strategy is the condensation of primary amines with γ-butyrolactone (GBL), which can be employed to form N-substituted pyrrolidin-2-ones. This reaction typically requires high temperatures (200-300°C) to facilitate the dehydration and cyclization of the intermediate hydroxyl butyl amide.

More advanced and milder techniques have also been developed. These include:

Donor-Acceptor (DA) Cyclopropane (B1198618) Chemistry : A versatile method for creating 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines. mdpi.comnih.gov This process proceeds through a Lewis acid-catalyzed ring-opening of the cyclopropane by the amine to form a γ-amino ester, which then undergoes in situ lactamization. mdpi.comnih.gov

[3+2] Cycloaddition Reactions : The pyrrolidine (B122466) ring can be efficiently assembled using [3+2] cycloaddition reactions. One prominent example is the reaction between azomethine ylides and suitable dipolarophiles (alkenes). nih.govua.es This method is powerful for creating substituted pyrrolidines with high stereocontrol.

Radical Cyclizations : Radical cyclization of N-alkenyl substituted compounds, such as N-alkenyl haloamides, provides another route to the pyrrolidine ring system. acs.org

Pummerer-type Reactions : An intramolecular Pummerer-induced cyclization of thiophenyl substituted acetals derived from α-valerolactam has been shown to produce cyclic amidofurans, which are precursors that can lead to phenolic lactams. cdnsciencepub.com

Table 1: Selected Cyclization Strategies for Pyrrolidin-2-one Synthesis

| Method | Precursors | Key Features |

|---|---|---|

| Lactamization | γ-Butyrolactone and Primary Amines | Direct condensation, often requires high temperatures. |

| DA Cyclopropane Opening | Donor-Acceptor Cyclopropanes and Anilines | One-pot process, Lewis acid-catalyzed, forms γ-amino ester intermediate. mdpi.comnih.gov |

| [3+2] Cycloaddition | Azomethine Ylides and Alkenes | High stereoselectivity, good for constructing substituted pyrrolidines. nih.govua.es |

| Radical Cyclization | N-Alkenyl Haloamides | Forms the ring via a radical intermediate. acs.org |

Coupling Reactions for Hydroxyphenyl Moiety Introduction

Introducing the 3-hydroxyphenyl group onto the nitrogen of the pyrrolidin-2-one ring is a critical step. The most straightforward approach is to use 3-aminophenol (B1664112) as the primary amine in condensation or cyclization reactions.

For instance, the synthesis of the related compound 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was achieved by reacting 2-aminophenol (B121084) with itaconic acid. semanticscholar.orgnih.gov This demonstrates the principle of using an aminophenol as the nitrogen source to construct the N-aryl pyrrolidinone scaffold directly. Applying this logic, this compound could be synthesized by reacting 3-aminophenol with γ-butyrolactone.

Alternatively, N-arylation reactions can be performed on a pre-formed pyrrolidin-2-one ring, though this is often more challenging than building the ring with the aryl group already in place.

Functionalization and Derivatization of Pre-existing Pyrrolidin-2-one Cores

Once the this compound scaffold is assembled, it can be further modified at several positions, most notably at the hydroxyl group or on the aromatic ring.

Selective Modification of the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for further functionalization, but its modification requires chemoselective methods to avoid reactions at other sites, such as the lactam carbonyl. nih.gov

Key transformations include:

O-Alkylation and O-Arylation : The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis or the Mitsunobu reaction. The Mitsunobu reaction is particularly useful as it proceeds under mild conditions, coupling the acidic hydroxyphenyl group with a primary or secondary alcohol. beilstein-journals.org Metal-catalyzed cross-coupling reactions, such as copper-mediated O-arylation, can also be used to form diaryl ethers. nih.gov

O-Acylation : Esterification of the hydroxyl group can be achieved using various acylating agents. To achieve selectivity, especially in the presence of other nucleophilic groups, specific catalysts or reaction conditions may be necessary. For example, zinc-cluster catalysts have been developed for the chemoselective O-acylation of alcohols in the presence of amines. nih.gov

Conversion to Other Functional Groups : The hydroxyl group can be transformed into other functionalities. For instance, it can be converted to a thiol using reagents like Lawesson's reagent, or to an azide, which is a precursor for amines or for use in click chemistry. nih.gov Photocatalytic methods using modified polymeric carbon nitride have also been explored, where surface hydroxyl groups influence the adsorption of reactants and enhance reaction rates and selectivity. rsc.org

Table 2: Methods for Selective Hydroxyl Group Modification

| Transformation | Reagents/Method | Key Features |

|---|---|---|

| O-Alkylation | Mitsunobu Reaction (e.g., DEAD, PPh₃, Alcohol) | Mild conditions, suitable for complex substrates. beilstein-journals.org |

| O-Arylation | Copper-catalyzed coupling | Forms diaryl ethers. nih.gov |

| O-Acylation | Zinc-cluster catalyst, Acylating agents | Can achieve high chemoselectivity. nih.gov |

| Deoxygenation | ZnI₂/Na(CN)BH₃ | Allows for the selective removal of a hydroxyl group in the presence of other sensitive moieties. nih.gov |

Substituent Effects on Reaction Pathways

The outcome of chemical transformations on the this compound core can be significantly influenced by the electronic properties of substituents on the phenyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring and the reactivity of the hydroxyl group.

Stereoselective Synthesis of Chiral this compound Enantiomers

Introducing chirality into the pyrrolidin-2-one ring, particularly at the C4 position to create (4R)- or (4S)-4-(3-hydroxyphenyl)pyrrolidin-2-one, requires advanced stereoselective synthetic methods. nih.gov

The most powerful strategies for the enantioselective synthesis of substituted pyrrolidines include:

Catalytic Asymmetric 1,3-Dipolar Cycloaddition : This is one of the most direct methods for producing enantiomerically enriched pyrrolidines. mappingignorance.org It involves the reaction of an azomethine ylide with an alkene in the presence of a chiral catalyst (often based on copper or silver). This approach can create multiple new stereocenters simultaneously with high regio- and stereoselectivity. ua.esmappingignorance.org

Use of Chiral Auxiliaries : Chiral auxiliaries, such as N-tert-butanesulfinyl groups, are highly effective for directing stereochemical outcomes. mdpi.com When attached to an imine, the sulfinyl group can control the facial selectivity of nucleophilic additions or cycloadditions, with the configuration of the sulfur atom determining the absolute configuration of the newly formed stereocenter(s). ua.esmdpi.com This strategy has been successfully used to synthesize a wide variety of densely substituted, chiral pyrrolidine derivatives. ua.es

Derivatization of Chiral Precursors : Another approach is to start from an enantiomerically pure precursor, such as an amino acid derivative. For example, chiral precursors can be elaborated through a series of reactions, including alkylations and cyclizations, to build the final chiral pyrrolidinone product. mdpi.com

Table 3: Approaches to Stereoselective Pyrrolidine Synthesis

| Method | Key Principle | Example |

|---|---|---|

| Asymmetric [3+2] Cycloaddition | Chiral Lewis acid (e.g., Cu(I), Ag(I)) catalyzes the reaction of an azomethine ylide and an alkene. | Provides highly enantiomerically enriched 4-aryl proline derivatives. ua.esmappingignorance.org |

| Chiral Auxiliary | A removable chiral group (e.g., N-tert-butanesulfinyl) on a reactant directs the stereochemistry of the reaction. | Diastereoselective synthesis of densely substituted pyrrolidines. ua.esmdpi.com |

| Chiral Pool Synthesis | Start with a readily available chiral molecule (e.g., L-proline derivative) and modify it. | Synthesis of Paritaprevir precursor from 3-hydroxy-L-proline. mdpi.com |

Novel Catalytic Approaches in the Synthesis of this compound Derivatives

The construction of the N-aryl pyrrolidinone core can be achieved through various catalytic strategies, which offer significant advantages over classical methods in terms of efficiency, selectivity, and substrate scope. These approaches often involve the use of transition metal catalysts, organocatalysts, or nanocatalysts to facilitate key bond-forming reactions.

One prominent strategy is the catalytic reductive amination of dicarbonyl compounds. For instance, iridium-catalyzed transfer hydrogenation has been successfully employed for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines. nih.gov This method, which utilizes a hydrogen donor like formic acid, could be applied to the synthesis of this compound derivatives by reacting a suitable 1,4-dicarbonyl precursor with 3-aminophenol. The reaction proceeds through the formation of an enamine or imine intermediate, followed by catalytic reduction.

Transition metal catalysis is also central to multicomponent reactions (MCRs), which allow for the assembly of complex molecules like pyrrolidinones in a single step from three or more starting materials. Copper(I) salts have been shown to catalyze the three-component reaction of an α-diazo ester, an imine, and an alkene or alkyne to produce highly substituted pyrrolidines with good to excellent diastereoselectivity. nih.gov Similarly, dirhodium(II) salts can catalyze the assembly of N-aryl trisubstituted pyrroles from an imine, diazoacetonitrile, and an activated alkyne. nih.gov While producing a pyrrole (B145914) ring, the principles of generating an azomethine ylide intermediate are relevant.

Heterogeneous catalysts, particularly those based on nanoparticles, are gaining traction due to their high activity and ease of recovery. Sulfonic acid-functionalized silica-coated magnetic nanoparticles have been utilized for the preparation of pyrrolidinone derivatives under eco-friendly conditions. jst-ud.vn These solid acid catalysts can effectively promote the cyclization reactions leading to the pyrrolidinone ring. Other magnetic nanoparticle-based catalysts, such as those functionalized with oxalic acid or other moieties, have also been developed for the one-pot synthesis of polysubstituted pyrrolidinones. jst-ud.vnresearchgate.net

The table below summarizes various catalytic systems applicable to the synthesis of N-aryl pyrrolidinone derivatives.

| Catalyst System | Reactants | Product Type | Key Features |

| Iridium Complex / Formic Acid | Diketones, Anilines (e.g., 3-aminophenol) | N-Aryl Pyrrolidines | Transfer hydrogenation; can be performed in water. nih.gov |

| Copper(I) Salts | α-Diazo esters, Imines, Alkenes/Alkynes | Substituted Pyrrolidines | Three-component reaction; high diastereoselectivity. nih.gov |

| Rhodium Complexes | Unsaturated Amines | Pyrrolidines, Pyrrolidinones | Catalyzed cyclization. acs.org |

| Sulfonic Acid-Functionalized Magnetic Nanoparticles | Amines, Dicarboxylates | Pyrrolidinone Derivatives | Heterogeneous, reusable catalyst; eco-friendly conditions. jst-ud.vn |

| Palladium on Carbon (Pd/C) | Itaconic Acid, Amines | 3- and 4-methyl-2-pyrrolidone | Reductive amidation from a bio-based precursor. researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its derivatives, these principles are being increasingly implemented through the use of benign solvents, renewable feedstocks, and energy-efficient reaction conditions.

A significant advancement is the use of water or aqueous ethanol (B145695) as the reaction medium, which are environmentally benign alternatives to volatile organic compounds. nih.govresearchgate.netsciensage.info For example, the iridium-catalyzed reductive amination of diketones can be effectively carried out in water. nih.gov Similarly, organocatalysts like pyrrolidine have been used for the synthesis of N-aryl heterocycles in an ethanol/water mixture, offering high yields and operational simplicity. researchgate.netsciensage.info

The use of biodegradable and reusable catalysts is another cornerstone of green synthetic chemistry. β-cyclodextrin, a water-soluble supramolecular solid, has been demonstrated as a green and effective catalyst for the one-pot, three-component synthesis of 1-(4-hydroxyphenyl)-pyrrolin-2-one derivatives. researchgate.net These reactions can be performed at room temperature in an ethanol-water medium, highlighting the energy efficiency of the method. researchgate.net Citric acid, a natural and non-toxic acid, has also been employed as a catalyst for the synthesis of 3-hydroxy-3-pyrroline-2-one derivatives and in ultrasound-promoted multicomponent syntheses of pyrrolidinones. jst-ud.vnresearchgate.netnih.gov

Furthermore, the development of synthetic routes starting from renewable resources is a key aspect of green chemistry. Levulinic acid, a platform chemical derivable from biomass, can be converted into N-alkyl-5-methyl-2-pyrrolidinones through reductive amination. researchgate.net While not directly yielding the N-(hydroxyphenyl) moiety, this demonstrates the potential for creating the pyrrolidinone core from sustainable feedstocks. The synthesis of pyrrolidinones from itaconic acid, another bio-based chemical, has also been explored using palladium catalysts. researchgate.net

Energy efficiency is another important consideration. The use of ultrasound irradiation has been shown to promote the synthesis of pyrrolidinone derivatives, often leading to shorter reaction times and higher yields under milder conditions. jst-ud.vn

The following table outlines the application of green chemistry principles in the synthesis of hydroxyphenyl-pyrrolidinone derivatives.

| Green Chemistry Principle | Application in Synthesis | Example(s) |

| Benign Solvents | Use of water or ethanol-water mixtures as the reaction medium. | Iridium-catalyzed reductive amination in water nih.gov; Pyrrolidine-catalyzed reactions in aqueous ethanol. researchgate.netsciensage.info |

| Renewable Feedstocks | Synthesis of the pyrrolidinone ring from biomass-derived platform chemicals. | Reductive amination of levulinic acid or itaconic acid. researchgate.netresearchgate.net |

| Green Catalysts | Employment of biodegradable, non-toxic, or reusable catalysts. | β-cyclodextrin in ethanol/water researchgate.net; Citric acid nih.gov; Reusable magnetic nanoparticle catalysts. jst-ud.vn |

| Energy Efficiency | Use of methods that reduce energy consumption. | Room temperature reactions catalyzed by β-cyclodextrin researchgate.net; Ultrasound-promoted synthesis. jst-ud.vn |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Multicomponent reactions for the one-pot assembly of complex pyrrolidinones. nih.govresearchgate.net |

By integrating these novel catalytic methods and green chemistry principles, the synthesis of this compound and its derivatives can be achieved with greater efficiency, selectivity, and sustainability, paving the way for the development of more environmentally responsible chemical manufacturing processes.

Structure Activity Relationship Sar Studies of 1 3 Hydroxyphenyl Pyrrolidin 2 One Analogues

Positional Isomerism and Substituent Effects on Biological Activity

The position of the hydroxyl group on the phenyl ring is a critical determinant of the biological activity of N-phenylpyrrolidin-2-one derivatives. While direct comparative studies on the 2-hydroxy, 3-hydroxy, and 4-hydroxy isomers of 1-(3-hydroxyphenyl)pyrrolidin-2-one are not extensively available in the reviewed literature, the electronic and steric properties of these isomers suggest potential differences in their interactions with biological targets.

The ortho (2-hydroxy) isomer can form intramolecular hydrogen bonds with the pyrrolidin-2-one ring, which may restrict its conformational flexibility and alter its binding mode compared to the meta (3-hydroxy) and para (4-hydroxy) isomers. The para isomer, with the hydroxyl group positioned further away from the pyrrolidinone ring, may exhibit different electronic effects and hydrogen bonding capabilities with a target protein. The meta position, as seen in the parent compound, offers a balance of electronic influence and spatial orientation that can be crucial for specific receptor interactions.

Influence of Pyrrolidin-2-one Ring Substitutions on Target Binding Affinity

Modifications to the pyrrolidin-2-one ring itself can significantly tune the biological activity of this class of compounds. The introduction of substituents at various positions of the lactam ring can impact its conformation, lipophilicity, and hydrogen bonding capacity.

For instance, in a series of N-phenylpyrrolidin-2-one derivatives studied as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, the nature of the pyrrolidinone ring (saturated vs. unsaturated) was found to be a key factor. nih.gov The introduction of alkyl or other functional groups on the pyrrolidin-2-one ring can lead to steric clashes or favorable interactions within a binding pocket, thereby altering the compound's affinity and efficacy.

Role of the Hydroxyphenyl Group's Orientation and Substitution Pattern in Pharmacological Efficacy

The orientation of the hydroxyphenyl group relative to the pyrrolidin-2-one ring, along with the pattern of substitution on the phenyl ring, plays a pivotal role in determining pharmacological efficacy. Studies on related arylpiperazine derivatives bearing a pyrrolidin-2-one fragment have shown that substituents on the phenyl ring significantly influence their antiarrhythmic and hypotensive activities. nih.gov

For example, the presence of electron-donating or electron-withdrawing groups, as well as their position (ortho, meta, or para), can alter the electronic distribution of the entire molecule, affecting its ability to interact with target receptors. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, making its placement and the presence of other substituents critical for specific biological interactions.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound and its analogues is intrinsically linked to their biological activity. The relative orientation of the phenyl ring and the pyrrolidin-2-one ring, as well as the puckering of the lactam ring, can dictate how the molecule fits into a binding site.

While specific conformational analysis studies for this compound were not found in the reviewed literature, general principles suggest that the molecule can adopt various conformations due to rotation around the N-C (phenyl) bond. The energetically preferred conformation will be influenced by steric hindrance and electronic interactions between the two ring systems. This preferred conformation is crucial as it presents a specific pharmacophore to the biological target, and any structural modification that alters this conformation can lead to a change in biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For N-phenylpyrrolidin-2-one derivatives, QSAR studies have been instrumental in predicting their inhibitory activity against various targets.

Descriptor Selection and Model Development

In a 2D-QSAR study of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as PPO inhibitors, a variety of molecular descriptors were calculated to build a predictive model. nih.govresearchgate.net These descriptors typically fall into several categories:

Electronic Descriptors: Such as dipole moment and partial charges, which describe the electronic distribution within the molecule.

Steric Descriptors: Like molar volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

The selection of relevant descriptors is a critical step in QSAR model development. Techniques like principal component analysis and multiple linear regression are often employed to identify the descriptors that have the most significant correlation with biological activity. nih.gov

For a series of N-phenylpyrrolidin-2-one PPO inhibitors, a 3D-QSAR model was developed using comparative molecular field analysis (CoMFA). nih.gov This model provided insights into the steric and electrostatic fields around the molecules that are important for their activity. nih.gov

Validation and Predictive Power of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous validation techniques. A common method is cross-validation, where a portion of the dataset is left out during model development and then used to test the model's predictive ability. researchgate.net The squared cross-validation correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good predictive model. researchgate.net

For the 2D-QSAR model of N-phenylpyrrolidin-2-one PPO inhibitors, a cross-validation coefficient (Q²) of 0.7 was obtained, indicating a reliable and predictive model. researchgate.net Similarly, the CoMFA model for these compounds showed a cross-validated coefficient (q²) of 0.518, suggesting good predictive power. nih.gov

These validated QSAR models can then be used to predict the biological activity of novel, untested analogues of this compound, thereby guiding the design and synthesis of more potent and selective compounds.

Biological Activities and Mechanistic Investigations of 1 3 Hydroxyphenyl Pyrrolidin 2 One Derivatives

Neuropharmacological Effects

The pyrrolidinone ring is a core structure in several nootropic drugs, which are substances that may improve cognitive function. This has spurred investigations into the neuropharmacological potential of its derivatives, including those based on the 1-(3-Hydroxyphenyl)pyrrolidin-2-one structure.

Interaction with Neurotransmitter Systems

Research suggests that certain pyrrolidinone derivatives can modulate key neurotransmitter systems in the brain, which are crucial for mood, cognition, and motor control.

Glutamate (B1630785) Receptors: The excitatory amino acid glutamate plays a vital role in synaptic plasticity and memory formation. Some pyrrolidinone derivatives, such as 1-hydroxy-3-aminopyrrolid-2-one (HA-966), have been shown to interact with the NMDA receptor, a type of glutamate receptor. nih.gov Specifically, HA-966 can antagonize the NMDA-induced enhancement of dopamine (B1211576) release in the rat striatum. nih.gov This suggests that the glycine (B1666218) binding site on the NMDA receptor complex is a potential target for these compounds. nih.gov

Dopamine Receptors: The dopaminergic system is implicated in reward, motivation, and motor function. Dysfunction of dopamine neurons is a hallmark of several neurological and psychiatric disorders. nih.gov Studies have shown that HA-966 can selectively increase the dopamine content in the corpus striatum of rats, a brain region critical for motor control. nih.gov This effect was observed even when dopamine synthesis was inhibited, hinting at a mechanism that involves the modulation of dopamine release or metabolism. nih.gov The interplay between glutamate and dopamine systems is a critical area of research, as disturbances in glutamate-stimulated dopamine release are thought to contribute to conditions like ADHD. nih.gov

Neuroprotective and Cognitive Enhancing Potentials

The potential of this compound derivatives to protect neurons and enhance cognitive functions is a significant focus of current research.

Recent studies have explored the effects of novel pyrrolidin-2-one derivatives on learning and memory deficits. In animal models of cognitive impairment induced by scopolamine, these derivatives have shown promise in ameliorating behavioral and biochemical changes. nih.gov The mechanism of action is thought to involve the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. nih.govresearchgate.net Additionally, these compounds have demonstrated the ability to counteract oxidative stress, a key factor in neurodegenerative diseases. nih.govresearchgate.net

The brain-derived neurotrophic factor (BDNF) signaling pathway is another potential target for the neuroprotective effects of these compounds. nih.gov BDNF is essential for neuronal survival, growth, and synaptic plasticity. nih.gov

Modulation of Central Nervous System Disorders

Given their interactions with key neurotransmitter systems and their neuroprotective properties, derivatives of this compound are being investigated for their potential in managing various central nervous system (CNS) disorders.

The compound HA-966, which is chemically similar to the inhibitory neurotransmitter GABA, has shown potential for use in extrapyramidal diseases due to its ability to induce catalepsy and tranquilization in animal models. nih.gov It has also demonstrated a selective central anti-tremor effect, inhibiting tremors induced by various chemical agents without affecting their other systemic effects. nih.gov The ability of some of these compounds to penetrate the CNS is a critical factor in their potential therapeutic application for brain-related disorders. oncologypipeline.com

Antimicrobial Properties

In addition to their neuropharmacological activities, derivatives of the pyrrolidinone scaffold have demonstrated significant antimicrobial properties, offering potential new avenues for combating infectious diseases.

Spectrum of Activity Against Bacterial Strains

Derivatives of 1-phenyl-5-oxopyrrolidine have shown promising bactericidal activity, in some cases exceeding that of established antibiotics like ampicillin. researchgate.net

Gram-Positive Pathogens: A significant area of investigation is the activity of these compounds against Gram-positive bacteria, including multidrug-resistant strains. nih.gov Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have exhibited structure-dependent activity against Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. nih.gov Notably, certain derivatives have shown promising activity against vancomycin-intermediate S. aureus strains and methicillin-resistant S. aureus (MRSA). nih.gov For instance, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been identified as a novel scaffold for developing antibacterial agents against MRSA and methicillin-resistant S. epidermidis (MRSE). nih.gov

| Compound/Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | S. aureus, E. faecalis, C. difficile | Structure-dependent antimicrobial activity | nih.gov |

| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant S. aureus TCH 1516 | Four-fold stronger than clindamycin | nih.gov |

| Hydrazone with thien-2-yl fragment | Methicillin-resistant S. aureus TCH 1516 | Two-fold stronger than clindamycin | nih.gov |

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (Lead compound 38) | Methicillin-resistant S. aureus (MRSA) | MIC of 8 µg/mL | nih.gov |

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (Lead compound 38) | Methicillin-resistant S. epidermidis (MRSE) | MIC of 4 µg/mL | nih.gov |

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (Lead compound 38) | Linezolid-resistant MRSA | MIC of 8-16 µg/mL | nih.gov |

Antifungal Efficacy Against Resistant Strains

The emergence of antifungal resistance is a major global health concern, driving the search for novel antifungal agents. nih.govnih.gov Pyrrolidinone derivatives are also being explored for their potential to address this challenge.

Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise against drug-resistant fungal pathogens. nih.gov For example, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety demonstrated significant activity against multiple multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains. nih.gov These findings highlight the potential of this chemical scaffold in the development of new antifungal therapies. nih.gov

| Compound/Derivative Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Hydrazone with 5-nitrothien-2-yl moiety | Multidrug-resistant Candida auris isolates | MIC of 16 µg/mL | nih.gov |

| Hydrazone with 5-nitrothien-2-yl moiety | Azole-resistant Aspergillus fumigatus (with TR34/L98H mutations) | Promising activity | nih.gov |

Cellular and Molecular Mechanisms of Antimicrobial Action

Derivatives of this compound have demonstrated notable antimicrobial properties, although the precise cellular and molecular mechanisms are still under investigation. Research into related pyrrolidinone and pyrrothine compounds offers insights into their potential modes of action. The antimicrobial activity appears to be structure-dependent and directed primarily against Gram-positive bacteria and certain fungal pathogens. nih.govmdpi.com

One of the proposed mechanisms of action for pyrrothine antibiotics, which share a core structural motif with some pyrrolidinone derivatives, is the inhibition of crucial cellular processes such as RNA synthesis. nih.gov Studies on holomycin, a pyrrothine antibiotic, have shown that it rapidly inhibits RNA synthesis in whole bacterial cells, suggesting that DNA-dependent RNA polymerase may be a primary target. nih.gov While it is yet to be definitively proven for this compound derivatives, this provides a plausible avenue for their antimicrobial effects.

Furthermore, modifications to the chemical structure of these derivatives have been shown to significantly influence their antimicrobial spectrum and potency. For instance, the introduction of specific substituents, such as a 4-NO2 group on a phenyl ring, can enhance activity against a broader range of bacteria, including both Gram-positive and Gram-negative species. mdpi.com This suggests that the mechanism may involve interactions with the bacterial cell envelope, and that structural modifications can modulate the permeability or binding affinity of the compounds to their molecular targets. Some studies have indicated that structural changes in the lipopolysaccharide (LPS) component of the bacterial outer membrane can confer resistance, further highlighting the importance of the cell envelope in the antimicrobial action of these compounds. nih.gov The conjugation of azole derivatives, which can be structurally related to pyrrolidinones, with metal nanoparticles has been shown to enhance antibacterial activity against drug-resistant Staphylococcus aureus, suggesting a mechanism that could involve disruption of the bacterial cell membrane or enhanced intracellular delivery. nih.gov

Anti-inflammatory and Immunomodulatory Activities

Attenuation of Pro-inflammatory Cytokine Production

Derivatives of this compound have been investigated for their potential to mitigate inflammatory responses by reducing the production of pro-inflammatory cytokines. A key target in many inflammatory diseases is tumor necrosis factor-alpha (TNF-α), a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. nih.govmdpi.com Research has identified small molecules that can inhibit TNF-α activity by promoting the disassembly of its active trimeric form. nih.gov While not specifically focused on this compound, these studies on other small molecules provide a mechanistic framework for how its derivatives might exert anti-inflammatory effects.

Studies on other structurally related compounds have demonstrated a clear link between their presence and the downregulation of pro-inflammatory cytokine expression. For example, hydroxytyrosol (B1673988) has been shown to significantly attenuate the lipopolysaccharide (LPS)-induced transcription of TNF-α in a dose-dependent manner in human monocytic cells. nih.gov Similarly, certain 2-styrylchromones, which share some structural similarities with phenyl-substituted heterocyclic compounds, have been found to inhibit the production of pro-inflammatory cytokines in human monocytic cell lines. researchgate.netcore.ac.uk These findings suggest that derivatives of this compound could potentially interfere with the signaling pathways that lead to the transcription and release of key inflammatory mediators like TNF-α and various interleukins (ILs).

The anti-inflammatory activity of these compounds is often evaluated in cellular models stimulated with inflammatory agents like LPS. The ability of a compound to reduce the secretion of cytokines such as IL-6 and IL-8 in these models is a strong indicator of its anti-inflammatory potential. researchgate.net

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are crucial in the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov

The NF-κB signaling pathway is a primary target for anti-inflammatory drug development. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov Small molecules can inhibit NF-κB activation through various mechanisms, including the prevention of IκB degradation. nih.gov Pyrrolidine-2,5-dione derivatives have been shown to block the activation of the NF-κB signaling pathway. nih.gov

The MAPK signaling pathways, which include p38, JNK, and ERK, are also critically involved in the inflammatory response. nih.gov Activation of these pathways by stimuli such as LPS leads to the expression of pro-inflammatory mediators. nih.gov Certain enone-based derivatives have been developed that inhibit neutrophil-mediated inflammation by modulating the MAPK and Akt pathways. nih.gov Specifically, some compounds were found to affect c-Jun N-terminal kinase (JNK) and Akt phosphorylation, while others attenuated various MAPKs with minimal impact on Akt. nih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade involved in immune regulation and inflammation. nih.govnih.gov This pathway is utilized by numerous inflammatory cytokines for intracellular signal transduction. nih.gov While direct evidence for the modulation of the JAK/STAT pathway by this compound derivatives is still emerging, the involvement of this pathway in inflammation makes it a plausible target for these compounds. nih.govrndsystems.com

Anticancer and Antitumorigenic Potential

Inhibition of Cancer Cell Proliferation and Viability

Derivatives of this compound have demonstrated significant potential in inhibiting the proliferation and reducing the viability of various cancer cell lines. researchgate.netresearchgate.netnih.gov The cytotoxic effects of these compounds are often evaluated using in vitro assays that measure cell metabolic activity and proliferation rates. nih.govnih.gov

Research has shown that the introduction of different substituents onto the pyrrolidinone scaffold can significantly impact the anticancer activity. For instance, a series of hydrazones bearing a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold showed cytotoxic effects against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. researchgate.net Similarly, N'-(5-chloro- and N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides were effective in reducing the viability of melanoma cell line (IGR39) spheroids. researchgate.net

The anticancer activity of these derivatives is often dose-dependent, with higher concentrations leading to a greater reduction in cell viability. mdpi.com Some derivatives have shown promising activity with low micromolar IC50 values against various cancer cells. nih.gov The table below summarizes the in vitro anticancer activity of selected pyrrolidinone derivatives.

| Compound Type | Cancer Cell Line | Effect | Reference |

| Pyrrolidinone-hydrazone derivatives | Melanoma (IGR39) | Reduced cell viability in 3D cell cultures | researchgate.net |

| 4-Dimethylaminophenyl-5-oxopyrrolidine derivatives | Pancreatic carcinoma (Panc-1), Triple-negative breast cancer (MDA-MB-231) | Cytotoxic effect | researchgate.net |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 lung epithelial cells | Reduced cell viability | mdpi.com |

| Di-hydroxylated derivative of N-(2-hydroxyphenyl)-2-propylpentanamide | Breast cancer (MCF-7, MDA-MB-231) | Enhanced anti-proliferative effect | nih.gov |

| Chalcone (B49325) (1,3-diphenyl-2-propen-1-one) | Colon carcinoma (HCT-15), Meth/A cells | Suppression of growth | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

In addition to inhibiting proliferation, derivatives of this compound can induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells and is often dysregulated in tumors.

The induction of apoptosis by these compounds is frequently associated with the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov For example, certain pyrrolo[1,2-b] nih.govnih.govresearchgate.netbenzothiadiazepines (PBTDs), which contain a pyrrolidine (B122466) ring, have been shown to induce apoptosis in leukemia cells through the activation of caspase cascades. nih.gov This activation can be triggered by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.gov

The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). nih.gov Some PBTD derivatives have been found to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. nih.gov This shift in the balance of Bcl-2 family proteins leads to mitochondrial damage, the release of cytochrome c into the cytosol, and subsequent caspase activation. nih.govnih.gov

Furthermore, some pyrrolidinone derivatives can exert their anticancer effects by modulating the cell cycle. researchgate.netnih.gov They can cause cell cycle arrest at specific phases, such as G0/G1 or G2/M, thereby preventing cancer cells from dividing and proliferating. researchgate.netnih.govnih.gov For instance, some quinazoline (B50416) derivatives with a pyrrolidinone moiety have been shown to block the cell cycle in the G0/G1 phase in A549 lung cancer cells. researchgate.net

Cardiovascular System Modulations

Derivatives of this compound have demonstrated significant potential in managing cardiovascular conditions, particularly cardiac arrhythmias. Their mechanism is often linked to their adrenolytic properties, specifically the blockade of α1-adrenergic receptors. nih.govresearchgate.net

A novel pyrrolidin-2-one derivative, designated S-75, has been shown to possess both prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models. nih.gov In prophylactic tests, S-75 was more effective than the reference drug carvedilol (B1668590) at reducing adrenaline-induced extrasystoles and conduction blocks. nih.gov The primary mechanism suggested for this action is the blockade of α1-adrenoceptors, as S-75 showed no significant activity in arrhythmia models induced by aconitine (B1665448) or calcium chloride and had a weak effect on ion channels and no affinity for β1-adrenoceptors. nih.gov

Another series of pyrrolidin-2-one derivatives was evaluated for antiarrhythmic activity, with compound EP-40 showing excellent efficacy in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion. nih.govresearchgate.net The antiarrhythmic effect of EP-40 is believed to be related to its combined adrenolytic and antioxidant properties. nih.gov

| Compound | Activity | Mechanism/Model | Key Finding | Source |

|---|---|---|---|---|

| S-75 | Prophylactic and Therapeutic Antiarrhythmic | Adrenaline-induced arrhythmia | Activity attributed to α1-adrenoceptor blockade; stronger than carvedilol. nih.gov | nih.gov |

| EP-40 | Antiarrhythmic | Barium chloride-induced arrhythmia; coronary artery ligation-reperfusion | Excellent antiarrhythmic activity, linked to adrenolytic and antioxidant properties. nih.govresearchgate.net | nih.govresearchgate.net |

| Compound 8 | Prophylactic Antiarrhythmic | Adrenaline-induced arrhythmia | Most active in the series with an ED₅₀ of 1.9 mg/kg (i.v.). High affinity for α1-AR (pKi = 6.71). researchgate.net | researchgate.net |

| Compound 13 | Prophylactic Antiarrhythmic | Epinephrine-induced arrhythmia | Highest activity in its series with an ED₅₀ of 1.0 mg/kg (i.v.). nih.gov | nih.gov |

The α-adrenolytic properties of pyrrolidin-2-one derivatives also contribute to their hypotensive effects. nih.govnih.gov Several studies have documented the ability of these compounds to significantly decrease both systolic and diastolic blood pressure in normotensive rats. researchgate.netnih.gov

The hypotensive activity is primarily a result of their α-adrenoceptor blocking properties. nih.gov Further investigation into the specific adrenoceptor subtypes revealed that these compounds generally exhibit a stronger antagonist potency for the α1D-subtype than for the α1B-subtype. nih.gov For instance, compound EP-46 was identified as a potent and selective antagonist for the α1D- and α1A-subtypes over the α1B-subtype. nih.gov

In addition to direct receptor blockade, some derivatives may employ other vascular mechanisms. Compound EP-43, for example, has been shown to enhance the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, which contributes to its hypotensive effect. nih.gov

| Compound Class/Derivative | Primary Mechanism | Secondary Mechanism | Key Finding | Source |

|---|---|---|---|---|

| Derivatives with fluorine, methyl, or hydroxyl groups (e.g., Compound 8) | α-Adrenolytic Activity | Not specified | Significantly decreased systolic and diastolic pressure. researchgate.net | researchgate.net |

| Derivatives with a 4-hydroxy or 2,4-difluoro phenyl ring | α-Adrenolytic Activity | Not specified | Significantly decreased blood pressure with effects lasting over an hour. nih.gov | nih.gov |

| EP-46 | α1-Adrenoceptor Blockade | Not specified | Potent and selective antagonist for α1D- and α1A-subtypes over α1B. nih.gov | nih.gov |

| EP-43 | α1-Adrenoceptor Blockade | Enhanced Nitric Oxide (NO) Production | Hypotensive effect is supplemented by NO-mediated vasodilation. nih.gov | nih.gov |

Enzyme and Receptor Target Profiling

Proteases are a class of enzymes crucial for many physiological and pathological processes, including cancer progression and viral replication, making them attractive drug targets. mdpi.com While protease inhibition is a well-established strategy in drug development, specific inhibitory activity by this compound derivatives is not extensively documented in the reviewed literature. However, the broader class of heterocyclic compounds is known to produce effective protease inhibitors. For example, compounds containing thiuram disulfide have been identified as inhibitors of key SARS-CoV-2 proteases (Mpro and PLpro) and human cathepsin L. nih.gov The development of protease inhibitors often focuses on targeting the active site of these enzymes, such as the catalytic cysteine residue. mdpi.comnih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.net The pyrrolidine scaffold has been successfully utilized to develop potent inhibitors targeting this pathway.

Researchers have designed and synthesized novel series of pyrrolidine derivatives as dual inhibitors of PI3K and other key oncogenic targets. For instance, a series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were developed as dual PI3Kα/HDAC6 inhibitors. nih.gov Compound 21j from this series showed high potency and selectivity, with an IC₅₀ of 2.9 nM against PI3Kα and 26 nM against HDAC6. nih.gov Mechanistically, this compound significantly suppressed the phosphorylation of Akt at Ser473, a key downstream effector in the PI3K pathway, confirming its interference with this signaling cascade. nih.gov

Similarly, other research has focused on developing dual PI3K/mTOR inhibitors, as both kinases are central to the PI3K/Akt/mTOR pathway. nih.gov A series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized, with compound 13g identified as a potent PI3Kα/mTOR dual inhibitor. nih.gov This compound also demonstrated the ability to suppress the phosphorylation of Akt, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov These findings highlight the utility of the pyrrolidine scaffold in designing kinase inhibitors that effectively disrupt oncogenic signaling.

| Compound/Series | Target(s) | IC₅₀ Value(s) | Mechanism of Action | Source |

|---|---|---|---|---|

| Compound 21j ((S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivative) | PI3Kα / HDAC6 | PI3Kα: 2.9 nM HDAC6: 26 nM | Suppresses phosphorylation of pAkt(Ser473) and induces accumulation of acetylated α-tubulin. nih.gov | nih.gov |

| Compound 13g (2-(thiophen-2-yl)-1,3,5-triazine derivative) | PI3Kα / mTOR | PI3Kα: 525 nM mTOR: 48 nM | Suppresses phosphorylation of AKT, induces G0/G1 phase cell cycle arrest and apoptosis. nih.gov | nih.gov |

| Pictilisib (GDC-0941) | Class I PI3K | Not specified in text | Identified in a high-throughput screen for reducing viability of merlin-deficient Schwann cells. nih.gov | nih.gov |

Antioxidant Activities and Reactive Oxygen Species Scavenging

In addition to their interactions with the opioid system, derivatives of the pyrrolidin-2-one scaffold have been investigated for their antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Consequently, compounds with the ability to scavenge ROS are of significant therapeutic interest. nih.gov

Derivatives of 3-hydroxy-3-pyrroline-2-one, which are closely related to this compound, have demonstrated notable antioxidant activity. nih.gov One of the standard methods for evaluating antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. wikipedia.orgcapes.gov.br In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. wikipedia.org

Studies on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives have identified certain compounds as promising radical scavengers. nih.gov For instance, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was found to be a particularly effective scavenger in the DPPH assay. nih.gov

Beyond the DPPH assay, the scavenging of biologically relevant ROS, such as the hydroxyl radical (HO•), is a critical aspect of antioxidant activity. The hydroxyl radical is a highly reactive and damaging species within biological systems. Computational and experimental studies have suggested that some 3-hydroxy-3-pyrroline-2-one derivatives are effective scavengers of the HO• radical. nih.gov This scavenging ability is comparable to that of well-known antioxidants. nih.gov However, the same derivatives showed a limited capacity to scavenge hydroperoxyl radicals. nih.gov

Interactive Table: Antioxidant Activity of a 3-Hydroxy-3-pyrroline-2-one Derivative

| Compound | DPPH Scavenging Activity (% at 128 µg/mL) | Hydroxyl Radical (HO•) Scavenging |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 40% | Effective |

| (Data represents findings from a study on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives.) nih.gov |

The antioxidant activity of these pyrrolidin-2-one derivatives is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom to a radical species, thereby neutralizing it. The presence of the hydroxyl group on the phenyl ring is also a common feature in many phenolic antioxidants. Further research into other pyrrole (B145914) derivatives has also highlighted their potential to scavenge various reactive oxygen and nitrogen species, suggesting that the pyrrole core may contribute to these antioxidant properties. nih.gov

Preclinical Investigations and Translational Research of 1 3 Hydroxyphenyl Pyrrolidin 2 One

In Vitro Pharmacological Efficacy Studies

Cell-Based Assays for Target Engagement and Phenotypic Screening

No specific cell-based assays have been reported in the scientific literature to determine the target engagement or to conduct phenotypic screening of 1-(3-Hydroxyphenyl)pyrrolidin-2-one.

Biochemical Assays for Enzyme and Receptor Binding/Activity

There is no publicly available data from biochemical assays detailing the enzyme or receptor binding and activity of this compound.

In Vivo Efficacy and Proof-of-Concept Studies in Disease Models

Information regarding in vivo efficacy or proof-of-concept studies for this compound in any disease models is not found in the reviewed scientific literature.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Specific ADME characterization for this compound has not been detailed in published research.

In Vitro Metabolic Stability (e.g., Plasma, S9 fractions)

There is no available data on the in vitro metabolic stability of this compound in plasma or S9 fractions.

Permeability and Predicted Brain Penetration

Specific studies on the permeability and predicted brain penetration of this compound are not available in the public scientific literature. However, predictive models can offer some insight.

| Property | Predicted Value | Source |

| XlogP (predicted) | 1.0 | PubChemLite uni.lu |

| Predicted Collision Cross Section (Ų) | [M+H]+: 136.2, [M+Na]+: 144.1, [M-H]-: 140.4 | PubChemLite uni.lu |

It is important to note that these are computational predictions and have not been experimentally verified for this specific compound.

Mechanistic Toxicology and Safety Pharmacology Studies

Mechanistic toxicology studies are essential to determine a compound's potential for adverse effects by examining its interactions at a molecular, cellular, and tissue level. Safety pharmacology, a branch of this field, specifically investigates effects on vital physiological systems that could pose a significant risk.

Genotoxicity assays are a critical component of preclinical safety assessment, designed to detect direct or indirect damage to DNA and chromosomes. A standard battery of tests is typically employed to assess different endpoints of genetic damage. For a compound like this compound, this would involve a series of in vitro and potentially in vivo tests.

There are currently no specific public research findings detailing the genotoxic profile of this compound. A standard assessment would include the following assays:

Ames Test (Bacterial Reverse Mutation Assay): This initial screening test uses various strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations, specifically point mutations and frameshifts.

In Vitro Mammalian Cell-Based Assays: These tests assess chromosomal damage.

Micronucleus Test: This assay identifies small, extranuclear bodies (micronuclei) in the cytoplasm of treated cells, which indicate the presence of chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division.

Chromosomal Aberration Assay: This test evaluates for structural changes in chromosomes within cultured mammalian cells (e.g., Chinese hamster ovary cells).

In Vivo Genotoxicity Assays: If in vitro tests show positive results, in vivo studies using rodent models are conducted to understand the compound's effects within a whole organism.

Table 1: Standard Genotoxicity Assay Profile

| Assay Type | Endpoint Measured | Typical System | Status for this compound |

|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation | S. typhimurium, E. coli | Data not publicly available |

| In Vitro Micronucleus Test | Chromosomal damage (clastogenicity/aneugenicity) | Cultured mammalian cells | Data not publicly available |

| In Vitro Chromosomal Aberration | Structural chromosome aberrations | Cultured mammalian cells | Data not publicly available |

Assessing a compound's interaction with cardiac ion channels is a crucial aspect of safety pharmacology, primarily due to the risk of drug-induced cardiac arrhythmias. The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is of particular importance, as its inhibition can lead to a potentially fatal arrhythmia known as Torsades de Pointes.

Specific data on the interaction of this compound with the hERG channel or other cardiac ion channels is not available in published scientific literature. A standard preclinical evaluation would involve in vitro electrophysiological studies.

hERG Channel Assay: The primary method for this assessment is the patch-clamp electrophysiology technique, performed on mammalian cells that are genetically engineered to express the hERG channel. This test directly measures the inhibitory effect of a compound on the potassium current flowing through the channel. The result is typically reported as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the hERG channel activity.

Table 2: Standard Cardiac Safety Pharmacology Profile

| Target | Assay Type | Key Parameter Measured | Status for this compound |

|---|---|---|---|

| hERG Potassium Channel | Patch-clamp electrophysiology | IC₅₀ (Inhibitory Concentration 50%) | Data not publicly available |

Without specific studies on this compound, its potential for genotoxicity or cardiac ion channel modulation remains undetermined.

Compound List

| Compound Name |

|---|

| This compound |

| Anisomycin |

| Genistein |

Advanced Analytical and Spectroscopic Characterization of 1 3 Hydroxyphenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 1-(3-Hydroxyphenyl)pyrrolidin-2-one, ¹H NMR would be expected to show distinct signals for the protons on the pyrrolidinone ring and the hydroxyphenyl group. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The substitution pattern on the phenyl ring (meta-substitution) would lead to a complex splitting pattern for these four protons. The phenolic hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The aliphatic protons of the pyrrolidinone ring would appear more upfield. The two protons adjacent to the carbonyl group (C5-H₂) and the two protons adjacent to the nitrogen atom (C3-H₂) would likely appear as distinct triplets, while the central methylene (B1212753) protons (C4-H₂) would likely be a multiplet.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. For this compound, ten distinct carbon signals are expected. The carbonyl carbon of the lactam ring would be the most downfield signal (typically >170 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon bearing the hydroxyl group and the carbon attached to the nitrogen atom having characteristic shifts. The three aliphatic carbons of the pyrrolidinone ring would appear in the upfield region (typically 20-50 ppm).

Two-dimensional NMR techniques, such as HSQC and HMBC, would be used to definitively assign each proton signal to its corresponding carbon atom and to establish long-range correlations, confirming the connectivity between the phenyl and pyrrolidinone moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental shifts may vary based on solvent and other conditions.)

| ¹H NMR | ¹³C NMR | | :--- | :--- | | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) | Assignment | | ~9.5 | br s | Phenolic -OH | ~175.0 | C=O (Lactam Carbonyl) | | ~7.2-7.4 | m | Aromatic H | ~158.0 | C-OH (Aromatic) | | ~6.8-7.1 | m | Aromatic H | ~140.0 | C-N (Aromatic) | | ~3.8 | t | -N-CH ₂- | ~130.0 | Aromatic C-H | | ~2.5 | t | -CH ₂-C=O | ~119.0 | Aromatic C-H | | ~2.1 | m | -CH₂-CH ₂-CH₂- | ~115.0 | Aromatic C-H | | | | | ~114.0 | Aromatic C-H | | | | | ~49.0 | -N-C H₂- | | | | | ~31.0 | -C H₂-C=O | | | | | ~18.0 | -CH₂-C H₂-CH₂- |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To perform this analysis, a high-quality single crystal of this compound would need to be grown, typically by slow evaporation from a suitable solvent. The crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected and analyzed.

The analysis would yield a definitive molecular structure, confirming the connectivity of the atoms. It would also provide key crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. The presence of the phenolic hydroxyl group and the lactam carbonyl group makes the molecule a prime candidate for forming intermolecular hydrogen bonds, which would be clearly identified and characterized by XRD. As no public crystal structure data is available, a data table cannot be presented.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental formula. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used, which often result in the detection of the protonated molecule ([M+H]⁺) or other adducts.

For this compound (C₁₀H₁₁NO₂), the exact monoisotopic mass is 177.07898 Da. HRMS analysis would be expected to detect this mass with an error of less than 5 ppm, confirming the elemental composition. In addition to the parent ion, various adducts are commonly observed.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated parent ion. The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve cleavage of the pyrrolidinone ring and potentially the loss of small molecules like CO or H₂O.

**Table 2: Predicted HRMS Adducts for this compound (C₁₀H₁₁NO₂) ** (Based on predicted data.) jst-ud.vn

| Adduct Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₂NO₂]⁺ | 178.0863 |

| [M+Na]⁺ | [C₁₀H₁₁NNaO₂]⁺ | 200.0682 |

| [M+K]⁺ | [C₁₀H₁₁KNO₂]⁺ | 216.0421 |

| [M-H]⁻ | [C₁₀H₁₀NO₂]⁻ | 176.0717 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a sample. The two techniques are complementary, as some vibrations are more active in the infrared spectrum while others are more active in the Raman spectrum.

The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. A broad band in the high-wavenumber region of the FTIR spectrum (around 3400-3200 cm⁻¹) would indicate the O-H stretching of the phenolic group. The sharp, strong absorption around 1680-1660 cm⁻¹ is a hallmark of the C=O stretching vibration of the five-membered lactam ring. Other key bands would include those for aromatic and aliphatic C-H stretching, C-N stretching, and various bending vibrations in the fingerprint region (<1500 cm⁻¹), which provide a unique pattern for the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3400 - 3200 | Strong, Broad (FTIR) |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium (FTIR/Raman) |

| C-H Stretch | Aliphatic (CH₂) | 2960 - 2850 | Medium (FTIR/Raman) |

| C=O Stretch | Amide (Lactam) | 1680 - 1660 | Very Strong (FTIR) |

| C=C Stretch | Aromatic Ring | 1600, 1475 | Medium-Strong (FTIR/Raman) |

| C-N Stretch | Tertiary Amide | 1350 - 1250 | Medium (FTIR) |

| O-H Bend | Phenol | 1410 - 1310 | Medium (FTIR) |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis in Biological Matrices

Chromatographic techniques are essential for separating components in a mixture, assessing the purity of a compound, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

For a compound like this compound, which is a solid with moderate polarity and contains a UV-active phenyl ring, reverse-phase HPLC (RP-HPLC) would be the method of choice for purity analysis. A typical setup would involve a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. Detection would be effectively achieved using a UV detector, likely set at a wavelength where the phenyl ring shows maximum absorbance. This method would allow for the separation of the main compound from any synthesis byproducts or degradation products, enabling purity to be calculated based on peak area percentages.

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC could be challenging due to the low volatility and potential for thermal degradation caused by the polar phenolic -OH group. A more robust GC method would likely require derivatization, for example, by silylating the hydroxyl group to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. This would allow for separation on a standard non-polar or medium-polarity capillary column with detection by a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Water |

Computational Chemistry and Molecular Modeling Approaches for 1 3 Hydroxyphenyl Pyrrolidin 2 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(3-hydroxyphenyl)pyrrolidin-2-one. These methods, particularly Density Functional Theory (DFT), are used to model the molecule's electronic structure, which in turn dictates its geometry, stability, and reactivity. materialsciencejournal.orgresearchgate.net

Detailed investigations into related chalcone (B49325) and propenone structures using DFT with the B3LYP functional and basis sets like 6-311G(d,p) or 6-311++G(d,p) serve as a blueprint for analyzing the title compound. materialsciencejournal.orgresearchgate.net Such studies typically involve the optimization of the molecular geometry to find the most stable conformation, characterized by minimum energy. From this optimized structure, key parameters can be calculated. Analysis of bond lengths and angles reveals the geometric framework, while calculations of electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the ability of the molecule to participate in charge transfer interactions. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface is calculated to identify regions prone to electrophilic and nucleophilic attack. materialsciencejournal.orgresearchgate.net The MEP map visualizes the charge distribution, with positive potential (blue regions) typically around hydrogen atoms and negative potential (red/yellow regions) around electronegative atoms like oxygen, indicating sites for hydrogen bonding. materialsciencejournal.org Natural Bond Orbital (NBO) analysis can also be performed to investigate the details of intramolecular interactions, such as the formation of hydrogen bonds. researchgate.net

Table 1: Typical Parameters for Quantum Mechanical Calculations

| Parameter | Description | Example from Related Studies |

| Method | The theoretical approach used for the calculation. | DFT (Density Functional Theory) |

| Functional | A component of DFT that approximates the exchange-correlation energy. | B3LYP |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-311++G(d,p) |

| Calculated Properties | The molecular characteristics derived from the computation. | Optimized Geometry, HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP), NBO Analysis |

| Software | The computational program used to perform the calculations. | Gaussian, ORCA |

Molecular Docking Simulations for Ligand-Protein Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein target) to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting binding affinity and understanding the specific interactions that stabilize the ligand in the protein's active site.

The workflow for docking simulations, as demonstrated in studies on related scaffolds like 3-hydroxy-3-pyrrolin-2-one, involves several key steps. nih.govnih.gov Initially, the three-dimensional structure of the target protein is obtained, often from crystallographic data. The ligand's structure is prepared for docking, and a specific binding site on the protein is defined. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each pose based on a function that estimates binding affinity. nih.gov

For instance, in the successful identification of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors, docking calculations were performed using Glide software. nih.gov The analysis of the resulting binding poses reveals crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for potent biological activity. frontiersin.org This detailed analysis of the binding mode provides a rational basis for designing derivatives of the this compound scaffold with improved affinity and selectivity for a given target.

Table 2: Generalized Workflow for Molecular Docking

| Step | Description | Tools/Software |

| 1. Receptor Preparation | Obtaining and preparing the 3D structure of the protein target (e.g., removing water, adding hydrogens). | Protein Data Bank (PDB), Maestro, AutoDockTools |

| 2. Ligand Preparation | Generating a low-energy 3D conformation of the ligand. | ChemDraw, Avogadro, Open Babel |

| 3. Binding Site Definition | Identifying the active site or pocket on the protein where the ligand is expected to bind. | Based on co-crystallized ligands or prediction software. |